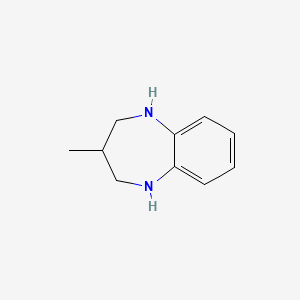

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

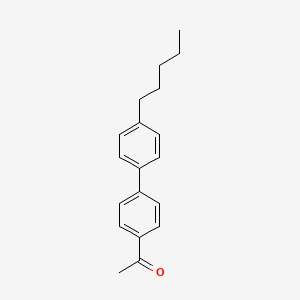

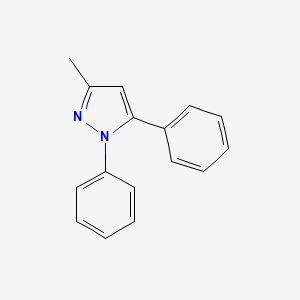

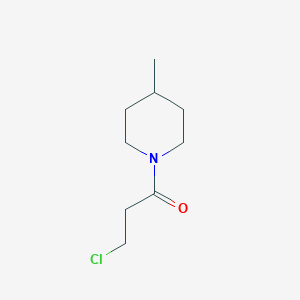

“3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C10H14N2. It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9 (10)7-11-8/h2-5,8,11-12H,6-7H2,1H3 . The Canonical SMILES structure is CC1CNC2=CC=CC=C2CN1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.23 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass is 162.115698455 g/mol and the monoisotopic mass is 162.115698455 g/mol . The topological polar surface area is 24.1 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación

Stereochemistry and Mesylation

- Stereochemistry in Synthesis : The mesylation of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus reveals the formation of diastereomers with chair-like and boat-like conformations. The study highlights the importance of central chirality at C3 in chemical reactions, demonstrating the thermodynamic and kinetic products formed (Tabata et al., 2018).

Pharmacological Properties

- Synthesis and Psychotropic Activity : Research on derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one indicates their potential psychotropic activity. Specific compounds within this research demonstrated anxiolytic and antidepressive properties, providing insights into the broad spectrum of biological activities of benzodiazepine derivatives (Nawrocka et al., 1996).

Spectroscopic and Mass Spectral Investigation

- Characterization of Derivatives : Studies have described methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines, focusing on their vibrational and electronic spectra and mass spectral fragmentation paths. This research contributes to the understanding of the chemical properties of benzodiazepine derivatives (Hunter & Webb, 1972).

Synthesis and Chemical Properties

- Novel Synthesis Methods : Innovative methods have been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, highlighting the importance of benzodiazepines in pharmaceutical research. These methods offer alternative approaches to create compounds with significant biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

- Crystal and Molecular Structure Studies : Research on 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has delved into the molecular structure, supported by Hirshfeld surface analysis and DFT calculations. This research aids in understanding the molecular interactions and electronic properties of benzodiazepine derivatives (Naveen et al., 2019).

Propiedades

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDQHQHPELLNKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415898 |

Source

|

| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

CAS RN |

133405-86-4 |

Source

|

| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)